N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide
Overview
Description
N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a dioxothiolan moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as tridentate pincer ligands, have been reported to act as anion receptors and display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
It’s worth noting that the compound features strong n–h⋯o hydrogen bonds, which could play a role in its interaction with its targets .
Biochemical Pathways
Compounds with similar structures have been utilized in various applications, including metal extracting agents, molecular switches, catalysis, and supramolecular assemblies .
Result of Action
The compound’s strong n–h⋯o hydrogen bonds could potentially influence its molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable thiolane derivative under oxidative conditions. One common method involves the use of 3-aminothiolane as a starting material, which reacts with pyridine-3-carboxylic acid in the presence of an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF) to enhance solubility and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Solvent selection and recycling, as well as purification steps like crystallization or chromatography, are also optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The dioxothiolan moiety can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiolane derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or catalytic properties.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,1-dioxothiolan-3-yl)pyrazol-3-yl]-2-oxo-1,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carboxamide.
- N-(1,1,3-trimethylindan-4-yl)carboxamide .
- Pyridine-3-carboxamides substituted by Cl, Br, CH3, or CF3 at the 2-position .
Uniqueness
N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide is unique due to its combination of a dioxothiolan moiety and a pyridine ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-10(8-2-1-4-11-6-8)12-9-3-5-16(14,15)7-9/h1-2,4,6,9H,3,5,7H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGXLZXGZDROPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601333123 | |
Record name | N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24840309 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
314768-57-5 | |
Record name | N-(1,1-dioxothiolan-3-yl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601333123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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